2-(2,4-Dimethoxybenzylamino)nicotinonitrile
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Overview
Description
2-(2,4-Dimethoxybenzylamino)nicotinonitrile is an organic compound that features a nicotinonitrile core substituted with a 2,4-dimethoxybenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxybenzylamino)nicotinonitrile typically involves the reaction of 2,4-dimethoxybenzylamine with nicotinonitrile under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxybenzylamino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or aldehyde derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2,4-Dimethoxybenzylamino)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxybenzylamino)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzylamine
- Nicotinonitrile
- 2-Amino-4,6-diphenylnicotinonitrile
Uniqueness
2-(2,4-Dimethoxybenzylamino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced activity or selectivity towards certain biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N3O2/c1-19-13-6-5-12(14(8-13)20-2)10-18-15-11(9-16)4-3-7-17-15/h3-8H,10H2,1-2H3,(H,17,18) |
InChI Key |
ZVFXKHBUMAMBDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=C(C=CC=N2)C#N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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